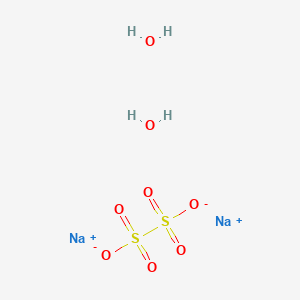

Sodium dithionate dihydrate

Beschreibung

Eigenschaften

InChI |

InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBNMRWYRNTRCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721112 | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-85-6 | |

| Record name | Sodium dithionate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM DITHIONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sodium Dithionate Dihydrate

This guide provides a comprehensive technical overview of the chemical structure of sodium dithionate dihydrate (Na₂S₂O₆·2H₂O), tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just factual data, but also the scientific reasoning behind the characterization methodologies, ensuring a deeper understanding of this compound's solid-state chemistry.

Section 1: Introduction and Disambiguation

Sodium dithionate, with the chemical formula Na₂S₂O₆, is an inorganic salt that exists in its hydrated form as sodium dithionate dihydrate.[1] It is crucial to distinguish it from the potent reducing agent, sodium dithionite (Na₂S₂O₄), as confusion between these two compounds is common.[1] Sodium dithionate is a stable compound, not readily oxidized by agents like permanganate or dichromate.[1] The sulfur in the dithionate ion (S₂O₆²⁻) is in a +5 oxidation state.[1] This inherent stability makes the dithionate anion a suitable counter-ion for crystallizing large cationic complexes in high oxidation states.[1]

Section 2: Molecular and Crystal Structure

The defining feature of sodium dithionate dihydrate is the dithionate anion, which consists of two sulfur atoms covalently bonded to each other, with each sulfur atom also bonded to three oxygen atoms. The two SO₃ groups are arranged in a staggered conformation.

Crystal System and Space Group

Crystallographic studies, specifically X-ray diffraction (XRD), have been pivotal in elucidating the precise three-dimensional arrangement of atoms in sodium dithionate dihydrate. The crystal structure of sodium dithionate dihydrate has been determined to be orthorhombic with the space group P2/c.[2] The water of crystallization plays a significant role in the stability of the crystal lattice.[3] Upon heating to 90°C, the water of crystallization is lost, and the crystal structure transitions to a hexagonal system.[1]

Coordination Environment

In the dihydrate crystal structure, the sodium cations are coordinated by six oxygen atoms in a distorted octahedral arrangement.[3] These coordinating oxygens originate from both the dithionate anions and the water molecules, highlighting the integral role of water in the crystal packing. The NaO₆ octahedra form columns by sharing opposite faces, and these columns are interconnected through the sulfonate groups of the dithionate anions and hydrogen bonds involving the water molecules.[3]

The following table summarizes the key crystallographic data for sodium dithionate dihydrate.

| Parameter | Value |

| Chemical Formula | Na₂S₂O₆·2H₂O |

| Molar Mass | 242.14 g/mol [4] |

| Crystal System | Orthorhombic[2] |

| Space Group | P2/c[2] |

| Key Feature | Loses water at 90°C to form a hexagonal anhydrous structure[1] |

Section 3: Synthesis and Physicochemical Properties

Synthesis Pathways

Several methods have been established for the synthesis of sodium dithionate. A common laboratory and industrial preparation involves the oxidation of sodium bisulfite with manganese dioxide:[1]

2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O[1]

Another route is through the oxidation of sodium thiosulfate with chlorine gas:[1]

3 Cl₂ + Na₂S₂O₃·5H₂O + 6 NaOH → Na₂S₂O₆ + 6 NaCl + 8 H₂O[1]

The synthesis workflow can be visualized as follows:

Sources

A Comprehensive Technical Guide to the Synthesis of Sodium Dithionate Dihydrate from Sodium Bisulfite

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of sodium dithionate dihydrate (Na₂S₂O₆·2H₂O). Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process parameters, and offer a robust, self-validating protocol. The primary synthesis route detailed herein involves the controlled oxidation of sodium bisulfite (NaHSO₃) using manganese dioxide (MnO₂), a reliable and well-documented method. This guide includes a thorough examination of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and essential safety considerations. Visual aids, including process flow diagrams and data tables, are provided to ensure clarity and reproducibility.

Introduction and Foundational Concepts

Sodium dithionate, Na₂S₂O₆, is a stable sulfur oxyanion salt where sulfur exists in the +5 oxidation state.[1] It is most commonly isolated in its dihydrate form, Na₂S₂O₆·2H₂O, a white crystalline solid.[2] The stability of the dithionate ion makes it a useful compound in various chemical applications, contrasting sharply with many other polythionates.

Critical Distinction: Dithionate vs. Dithionite

A frequent and critical point of confusion in sulfur chemistry is the distinction between sodium dithionate (Na₂S₂O₆) and sodium dithionite (Na₂S₂O₄).[1]

-

Sodium Dithionate (Na₂S₂O₆): The subject of this guide. A stable compound where sulfur has an oxidation state of +5. It is not a strong reducing or oxidizing agent under normal conditions.[1]

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this compound contains sulfur in a +3 oxidation state. It is a powerful and widely used industrial reducing agent.[3][4][5]

This guide focuses exclusively on the synthesis of sodium dithionate (Na₂S₂O₆) . Methodologies involving zinc dust or sodium formate reduction are pertinent to the production of sodium dithionite and are not applicable here.[3][6][7]

The Chemical Basis of Dithionate Synthesis

The synthesis of sodium dithionate from sodium bisulfite is fundamentally an oxidative coupling reaction. The sulfur in the bisulfite ion (HSO₃⁻) is in the +4 oxidation state. The objective is to oxidize it to the +5 state and facilitate the formation of a direct sulfur-sulfur bond, characteristic of the dithionate ion (⁻O₃S-SO₃⁻).

The Role of Manganese Dioxide (MnO₂) as an Oxidant

Manganese dioxide is an effective oxidizing agent for this transformation. It is sufficiently potent to oxidize the bisulfite but is selective enough to minimize over-oxidation to sulfate (SO₄²⁻), which is a common side reaction with stronger oxidants. The overall balanced chemical equation for the reaction is:

2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O [1]

In this reaction, two moles of sodium bisulfite react with one mole of manganese dioxide to yield one mole of sodium dithionate, along with manganese(II) oxide and water as byproducts. The manganese is reduced from the +4 to the +2 oxidation state.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the laboratory-scale synthesis of sodium dithionate dihydrate. The causality behind key steps is explained to provide a deeper understanding of the process.

Required Materials and Reagents

| Reagent/Material | Grade | Formula | Molar Mass ( g/mol ) | Notes |

| Sodium Bisulfite | ACS Reagent | NaHSO₃ | 104.06 | |

| Manganese Dioxide | ACS Reagent, ~85% | MnO₂ | 86.94 | Ensure high purity to avoid side reactions. |

| Deionized Water | Type II or higher | H₂O | 18.02 | |

| Hydrochloric Acid | ACS Reagent, conc. | HCl | 36.46 | For byproduct removal. |

| Calcium Hydroxide | ACS Reagent | Ca(OH)₂ | 74.09 | For pH adjustment and purification. |

| Ethanol | 95% or Absolute | C₂H₅OH | 46.07 | For washing the final product. |

Experimental Workflow

The synthesis process follows a logical sequence of reaction, purification, and isolation.

Caption: Experimental workflow for the synthesis of sodium dithionate dihydrate.

Step-by-Step Procedure

-

Preparation of Reactant Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 20.8 g (0.2 mol) of sodium bisulfite in 100 mL of deionized water. Stir until fully dissolved.

-

Rationale: Creating a homogenous solution ensures an even and controllable reaction rate when the solid oxidant is introduced.

-

-

Initiation of Reaction: Begin vigorous stirring of the sodium bisulfite solution. Slowly add 8.7 g (0.1 mol) of manganese dioxide powder in small portions over 30 minutes.

-

Rationale: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent a rapid temperature increase, which could favor the formation of unwanted sulfate byproducts.

-

-

Reaction Control: Monitor the temperature of the reaction mixture. If it rises above 50°C, use an ice bath to cool the flask. Continue stirring for 2-3 hours after all the MnO₂ has been added. The reaction is typically complete when the dark color of the MnO₂ is replaced by the brownish color of manganese(II) oxide (MnO).

-

Initial Filtration: After the reaction is complete, filter the mixture using a Buchner funnel to remove the solid manganese oxides (both unreacted MnO₂ and the MnO byproduct).

-

Rationale: This step separates the soluble sodium dithionate product from the insoluble manganese compounds.

-

-

Purification of Filtrate: Transfer the filtrate to a beaker. While stirring, add a slurry of calcium hydroxide (Ca(OH)₂) until the pH of the solution is approximately 8. This will precipitate any unreacted sulfite or byproduct sulfate as insoluble calcium salts.

-

Rationale: This is a critical purification step. Calcium sulfate and calcium sulfite are sparingly soluble and can be easily removed by filtration, significantly increasing the purity of the final product.

-

-

Second Filtration: Filter the solution again to remove the precipitated calcium salts.

-

Crystallization: Gently heat the clear filtrate to reduce its volume by about half, creating a supersaturated solution. Do not boil vigorously. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Rationale: Slow cooling promotes the formation of larger, more well-defined crystals of sodium dithionate dihydrate, which are easier to filter and typically have higher purity.

-

-

Isolation and Washing: Collect the white crystals by vacuum filtration. Wash the crystals on the filter with a small amount of cold 95% ethanol.

-

Rationale: Ethanol is used as a wash solvent because sodium dithionate dihydrate is poorly soluble in it. This effectively removes residual water-soluble impurities without dissolving a significant amount of the product.

-

-

Drying: Dry the crystals in a vacuum desiccator over a suitable desiccant (e.g., silica gel) until a constant weight is achieved. The final product is sodium dithionate dihydrate (Na₂S₂O₆·2H₂O).

Product Characterization

Verifying the identity and purity of the synthesized compound is essential.

| Technique | Purpose | Expected Result |

| X-Ray Powder Diffraction (XRPD) | Confirms the crystalline structure. | The obtained diffraction pattern should match the reference pattern for sodium dithionate dihydrate.[2] |

| Thermogravimetric Analysis (TGA) | Determines the water of hydration. | A weight loss corresponding to two water molecules (~14.8%) should be observed upon heating. |

| Differential Scanning Calorimetry (DSC) | Analyzes thermal transitions. | An endotherm corresponding to the dehydration process will be observed.[2] |

| Ion Chromatography | Quantifies dithionate and impurity anions. | Should show a major peak for S₂O₆²⁻ and minimal peaks for SO₃²⁻, SO₄²⁻, and Cl⁻. |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.[8][9]

-

Sodium Bisulfite (NaHSO₃): Can release toxic sulfur dioxide (SO₂) gas upon contact with acids or upon heating. Handle in a well-ventilated fume hood.[10] Avoid creating dust.[10]

-

Manganese Dioxide (MnO₂): A strong oxidizing agent. Avoid contact with combustible materials. It is harmful if inhaled or swallowed.

-

Waste Disposal: The manganese-containing filter cakes should be treated as hazardous waste and disposed of according to institutional and local regulations. The aqueous filtrates should be neutralized before disposal.

Conclusion

The synthesis of sodium dithionate dihydrate via the oxidation of sodium bisulfite with manganese dioxide is a reliable and accessible method for producing high-purity material in a laboratory setting. This guide provides the necessary theoretical and practical framework for its successful execution. By understanding the rationale behind each step—from reaction control to purification and characterization—researchers can confidently and safely produce this valuable chemical compound.

References

-

Wikipedia. Sodium dithionite. [Link]

-

YouTube. How to make Sodium dithionite - Part 1 | synthesis of sodium bisulfite. [Link]

- Google Patents.

-

Wikipedia. Sodium dithionate. [Link]

-

ResearchGate. Synthesis and Characterization of Sodium Dithionate and its Dihydrate. [Link]

-

Ataman Kimya. SODIUM DITHIONITE. [Link]

-

Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Quick Company. Process For The Preparation Of Sodium Dithionite. [Link]

-

NJ.gov. Sodium Bisulfite - Hazardous Substance Fact Sheet. [Link]

-

Trade-Plaza. Properties, production process, industrial applications and packaging options of sodium dithionite. [Link]

-

RSC Publishing. Mechanism of decomposition of sodium dithionite in aqueous solution. [Link]

-

Durham Tech. SAFETY DATA SHEET - Sodium dithionite. [Link]

-

SpringerLink. General Properties and Analysis | Sodium Dithionite, Rongalite and Thiourea Oxides. [Link]

-

Jones-Hamilton Co. Sodium Bisulfate Hazards. [Link]

Sources

- 1. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 6. Process For The Preparation Of Sodium Dithionite [quickcompany.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. Sodium Bisulfate Hazards – Jones Hamilton [jones-hamilton.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Comprehensive Characterization of Sodium Dithionate (Na₂S₂O₆) Dihydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium dithionate (Na₂S₂O₆) is a stable sulfur oxyanion that serves as a valuable compound in inorganic chemistry and materials science. Unlike the potent and unstable reducing agent sodium dithionite (Na₂S₂O₄), with which it is frequently confused, sodium dithionate is remarkably stable and not susceptible to oxidation by agents like permanganate or bromine under normal conditions[1]. Its dihydrate form, Na₂S₂O₆·2H₂O, is the common crystalline state. For professionals in research and development, particularly in pharmaceuticals where excipient quality is paramount, a rigorous and multi-faceted characterization of this material is not merely procedural—it is fundamental to ensuring reproducibility, stability, and safety.

This guide provides an in-depth, technically-grounded framework for the characterization of sodium dithionate dihydrate. Moving beyond a simple listing of methods, this document explains the scientific rationale behind selecting a synergistic suite of analytical techniques. It is structured to demonstrate how integrating data from crystallography, thermal analysis, and vibrational spectroscopy creates a self-validating system for confirming the identity, purity, hydration state, and structural integrity of the compound.

Foundational Analysis: Crystallography and Phase Identity

The first principle in characterizing any crystalline solid is to confirm its atomic structure and phase purity. X-ray Diffraction (XRD) is the definitive technique for this purpose, providing unambiguous identification of the crystalline lattice.

Expertise & Rationale: Why XRD is Essential

XRD operates on the principle of Bragg's Law, where X-rays scattering from the ordered atomic planes in a crystal produce a unique diffraction pattern. This pattern serves as a structural fingerprint. For sodium dithionate dihydrate, this is crucial for two reasons:

-

Identity Confirmation: It verifies that the material is indeed Na₂S₂O₆·2H₂O and not an anhydrous form, a different hydrate, or an entirely different compound like sodium sulfate or the easily confused sodium dithionite.

-

Purity Assessment: It can detect the presence of other crystalline impurities, which would appear as additional, unexpected peaks in the diffractogram.

A study on the synthesis and characterization of sodium dithionate dihydrate confirmed its orthorhombic crystal structure, providing a reference pattern for comparison[2][3].

Workflow for Crystallographic Verification

Caption: Workflow for phase analysis using X-Ray Powder Diffraction (XRPD).

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind a small amount (approx. 100-200 mg) of the sodium dithionate dihydrate sample using an agate mortar and pestle to ensure particle size uniformity and random crystal orientation.

-

Mounting: Pack the fine powder onto a zero-background sample holder (e.g., silicon wafer) and gently press to create a flat, smooth surface. This minimizes preferred orientation effects.

-

Instrument Setup: Place the sample into a powder diffractometer. Typical instrument settings would use Cu Kα radiation (λ = 1.54 Å).

-

Data Collection: Scan the sample over a relevant angular range, for instance, from 5° to 70° 2θ, with a step size of ~0.02° and an appropriate counting time per step.

-

Data Analysis: Compare the resulting diffraction pattern of peak positions and relative intensities against the established pattern for Na₂S₂O₆·2H₂O from the literature or a crystallographic database[2].

Data Presentation: Crystallographic Parameters

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma | [4] |

| a (Å) | 9.799 | [4] |

| b (Å) | 5.503 | [4] |

| c (Å) | 10.993 | [4] |

Thermal Stability and Hydration State Analysis

Understanding the behavior of a hydrated compound upon heating is critical for determining its stability, processing limits, and storage conditions. Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) provides this information with high precision.

Expertise & Rationale: The Power of TGA-DSC

This dual technique provides two complementary data streams in a single experiment:

-

TGA (Thermogravimetric Analysis): Measures the change in mass of a sample as a function of temperature. For Na₂S₂O₆·2H₂O, this directly quantifies the water content. The theoretical mass loss for the two water molecules is approximately 14.9%. TGA confirms the hydration state and reveals the temperature at which dehydration begins.

-

DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample relative to a reference. It identifies the temperatures of thermal events. For the dihydrate, this reveals the endothermic process of dehydration (energy is required to break the bonds holding the water in the crystal lattice) and the subsequent exothermic decomposition of the anhydrous salt[2].

Combining these allows us to correlate mass loss directly with specific thermal events, creating a robust thermal profile.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the Na₂S₂O₆·2H₂O sample into an aluminum or ceramic TGA pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA-DSC instrument.

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions[5].

-

Thermal Program: Heat the sample at a linear rate, typically 10 °C/min, from ambient temperature to a temperature beyond its final decomposition, for instance, up to 400 °C.

-

Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves. Determine the onset temperature and percentage mass loss for the dehydration step and the onset temperature for the decomposition event.

Data Presentation: Key Thermal Events for Na₂S₂O₆·2H₂O

| Thermal Event | Onset Temperature (°C) | Mass Loss (%) | DSC Signal | Description |

| Dehydration | ~90-100 °C | ~14.9% | Endothermic | Loss of two molecules of water of hydration[2]. |

| Decomposition | ~250-260 °C | >14.9% | Exothermic | Decomposition of anhydrous Na₂S₂O₆ into sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂) gas[2]. |

Visualization of TGA-DSC Correlation

Caption: FTIR and Raman spectroscopy provide complementary molecular data.

The Integrated Characterization Strategy

Caption: An integrated, multi-technique approach ensures a complete and validated material profile.

This integrated workflow demonstrates trustworthiness:

-

XRD identifies the crystal structure as Na₂S₂O₆·2H₂O.

-

TGA confirms this by showing a mass loss corresponding to exactly two water molecules (~14.9%) at the dehydration temperature observed by DSC .[2]

-

FTIR and Raman confirm the presence of both water (O-H bands) and the dithionate anion (S=O and S-S bands), validating the chemical identity at a molecular level.[2][6]

When the results from all three domains align, a scientist can have high confidence in the material's quality. Any deviation—for example, a lower-than-expected mass loss in TGA, extra peaks in the XRD pattern, or missing vibrational bands—immediately flags a potential issue with purity, hydration state, or identity that warrants further investigation.

Conclusion

The rigorous characterization of sodium dithionate dihydrate is a clear example of applying fundamental analytical principles to ensure material quality in a scientific setting. By moving beyond single-technique analysis and adopting an integrated strategy employing X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can build a comprehensive and self-validating profile of their material. This approach provides unambiguous confirmation of identity, purity, and stability, which is the essential foundation for reliable and reproducible research, development, and manufacturing.

References

-

Schindler, M., Couvrat, N., et al. (2019). Synthesis and Characterization of Sodium Dithionate and its Dihydrate. Chemical Engineering & Technology. Available at: [Link]

-

PubChem. (n.d.). Sodium dithionite. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Sodium dithionite. Available at: [Link]

-

Wikipedia. (n.d.). Sodium dithionate. Available at: [Link]

-

ResearchGate. (n.d.). Projection of Na2S2O6·2H2O crystal structure. Available at: [Link]

-

Stanley, G. G. (1971). Single-crystal Raman studies and the vibrational spectrum of the dithionate ion. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

-

IUCr Journals. (n.d.). X-ray diffraction study of Na2S2O6.2H2O and Na2S2O6.2D2O. International Union of Crystallography. Available at: [Link]

-

ResearchGate. (n.d.). TGA-DSC analysis of sulfur and S-rGO nanocomposites. Available at: [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available at: [Link]

-

Shodhganga. (n.d.). High Pressure Raman Spectroscopic Study on Chirality inducing Agent: A Case Study of Sodium Dithionite (Na2S2O4). INFLIBNET Centre. Available at: [Link]

Sources

- 1. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal Raman studies and the vibrational spectrum of the dithionate ion - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Aqueous Solubility of Sodium Dithionate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Nomenclature

A critical point of clarity must be established from the outset. This guide pertains to sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) . This compound is frequently confused with the chemically distinct and far more reactive sodium dithionite (Na₂S₂O₄) , also known as sodium hydrosulfite. Sodium dithionate is a stable compound, whereas sodium dithionite is a potent reducing agent that is unstable in aqueous solutions[1][2]. This guide will focus exclusively on the solubility characteristics of the stable dithionate salt.

Introduction to Sodium Dithionate Dihydrate

Sodium dithionate is an inorganic sodium salt of dithionic acid. The dithionate ion (S₂O₆²⁻) is characterized by a sulfur-sulfur bond, with each sulfur atom in a +5 oxidation state. It is a stable species and does not undergo the rapid decomposition seen with dithionite[2]. The dihydrate form incorporates two water molecules into its crystal structure. Understanding the aqueous solubility of this compound is fundamental for its application in various fields, including as a supporting electrolyte and in the synthesis of other chemical compounds.

Physicochemical Properties of Sodium Dithionate Dihydrate

A summary of the key physicochemical properties of sodium dithionate is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₂S₂O₆·2H₂O | |

| Molar Mass | 242.13 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 52 °C (decomposes) | [2] |

Aqueous Solubility of Sodium Dithionate

The solubility of sodium dithionate in water is temperature-dependent. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 6.27 |

| 20 | 15.12 |

| 100 | 64.74 |

Data sourced from Wikipedia's entry on Sodium dithionate[2].

Experimental Determination of Aqueous Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the aqueous solubility of sodium dithionate dihydrate using the isothermal equilibrium method.

Principle of the Isothermal Equilibrium Method

The isothermal equilibrium method involves generating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. To ensure thermodynamic equilibrium has been reached, the solubility should be approached from both undersaturation (dissolving the salt in the solvent) and supersaturation (cooling a more concentrated solution to the target temperature to induce precipitation). The agreement of the solubility values obtained from both approaches validates the attainment of equilibrium.

Materials and Reagents

-

Sodium Dithionate Dihydrate (Na₂S₂O₆·2H₂O), analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Thermostatic water bath or incubator with agitation

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Undersaturated System:

-

Accurately weigh an excess amount of sodium dithionate dihydrate into a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Add a precise volume of deionized water to each vial.

-

Seal the vials tightly.

-

-

Preparation of Supersaturated System:

-

Prepare a saturated solution of sodium dithionate dihydrate at a temperature higher than the target experimental temperatures (e.g., if measuring solubility at 25°C and 40°C, prepare the saturated solution at 60°C).

-

Filter the hot, saturated solution to remove any undissolved solid.

-

Transfer the clear, saturated solution to a series of clean, sealed vials.

-

-

Equilibration:

-

Place the vials from both the undersaturated and supersaturated preparations into a thermostatic shaker bath set to the desired temperature.

-

Allow the systems to equilibrate under constant agitation for a sufficient period (typically 24-48 hours). The exact time should be determined by preliminary kinetic studies, where the concentration is measured at different time points until it remains constant.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the solid phase to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter to avoid crystallization during sampling.

-

Accurately dilute the sample with deionized water to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of dithionate in the diluted sample using a validated analytical method, such as ion chromatography.

-

-

Data Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S = (C × DF × V) / 10

Where:

-

C = Concentration of dithionate in the analyzed sample (g/L)

-

DF = Dilution factor

-

V = Volume of the original sample (mL)

-

Analytical Methodology for Dithionate Quantification

The accurate determination of the dithionate concentration in the saturated solution is critical. While several methods exist for sulfur oxyanions, ion chromatography offers excellent specificity and sensitivity for dithionate.

Ion Chromatography (IC)

Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The sample is injected into a stream of eluent, which carries it through a separation column. The separated ions are then detected, typically by conductivity.

Proposed IC Method Parameters:

-

Instrument: A standard ion chromatograph with a suppressed conductivity detector.

-

Column: A high-capacity anion-exchange column suitable for the separation of inorganic anions.

-

Eluent: A carbonate/bicarbonate eluent gradient can be effective for resolving various sulfur oxyanions.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 50 µL.

-

Detection: Suppressed conductivity.

-

Calibration: A multi-point calibration curve should be prepared using certified sodium dithionate standards.

Gravimetric Analysis (Alternative Method)

A classical, albeit more laborious, method is gravimetric analysis. This would involve the precipitation of the dithionate ion with a suitable counter-ion to form an insoluble salt. However, finding a specific and quantitative precipitating agent for dithionate that does not co-precipitate other ions can be challenging. Oxidation of dithionate to sulfate followed by precipitation as barium sulfate is a possibility, but this requires harsh oxidative conditions[2].

Factors Influencing the Solubility of Sodium Dithionate Dihydrate

Temperature

As indicated by the data in Section 3, the solubility of sodium dithionate in water is endothermic, meaning its solubility increases with increasing temperature. This is a common characteristic of many inorganic salts.

pH

Sodium dithionate is the salt of a strong acid (dithionic acid). Therefore, its solubility is not expected to be significantly affected by pH changes in the typical aqueous range (pH 2-12). Unlike dithionite, which is unstable in acidic solutions[1], the dithionate ion is stable across a wide pH range[2].

Common Ion Effect

The addition of a soluble salt containing a common ion (either Na⁺ or S₂O₆²⁻) will decrease the solubility of sodium dithionate. According to Le Châtelier's principle, the addition of a product of the dissolution equilibrium will shift the equilibrium to the left, favoring the solid state and thus reducing the molar solubility.

Conclusion

This guide has provided a comprehensive overview of the aqueous solubility of sodium dithionate dihydrate, emphasizing the critical distinction from sodium dithionite. While some solubility data is available, further experimental work is warranted to establish a more detailed temperature-dependent solubility profile. The provided isothermal equilibrium method and the suggested ion chromatography analytical protocol offer a robust framework for researchers to generate high-quality, reliable solubility data for this stable and useful inorganic salt.

References

-

SODIUM DITHIONITE CAS N°: 7775-14-6. [Link]

-

Sodium dithionite - Wikipedia. [Link]

-

Sodium dithionate - Wikipedia. [Link]

Sources

Navigating the Sulfur Oxyanion Maze: A Technical Guide to Sodium Dithionate and Its Distinction from Sodium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of inorganic chemistry, precision in nomenclature is paramount to experimental success and safety. This guide provides an in-depth exploration of sodium dithionate (Na₂S₂O₆), a stable sulfur oxyanion, often mistakenly interchanged with its reactive counterpart, sodium dithionite (Na₂S₂O₄). We will dissect the critical differences in their chemical properties, stability, and applications, with a particular focus on the implications for research and pharmaceutical development. This document serves as a comprehensive resource, offering detailed protocols for the synthesis and analysis of sodium dithionate, and clarifying its role in specialized applications such as crystallography. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently and accurately utilize these distinct chemical entities.

The Critical Distinction: Dithionate vs. Dithionite

A common and potentially hazardous point of confusion in chemical literature and laboratory practice is the similar nomenclature of sodium dithionate and sodium dithionite.[1][2] This section is dedicated to elucidating the fundamental differences between these two compounds to prevent experimental errors.

Sodium Dithionate (Na₂S₂O₆) , also known by its synonyms sodium hyposulfate and disodium dithionate , is a stable, white crystalline solid.[1] In the dithionate anion (S₂O₆²⁻), each sulfur atom is in a +5 oxidation state and is bonded to three oxygen atoms and the other sulfur atom.

Sodium Dithionite (Na₂S₂O₄) , on the other hand, is also known as sodium hydrosulfite .[3] It is a powerful reducing agent, and the sulfur in the dithionite anion (S₂O₄²⁻) has a formal oxidation state of +3. This compound is notably less stable than sodium dithionate, particularly in aqueous solutions and in the presence of air.[4]

The seemingly subtle difference in their chemical formulas belies a vast disparity in their chemical reactivity and stability. This distinction is not merely academic; the inadvertent substitution of the potent reducing agent, sodium dithionite, for the relatively inert sodium dithionate can lead to catastrophic experimental failure and significant safety hazards.

To visually represent this crucial difference, the following diagram illustrates the structures of the dithionate and dithionite anions.

The key takeaway for any researcher is to meticulously verify the chemical formula and CAS number before use.

Table 1: Comparative Properties of Sodium Dithionate and Sodium Dithionite

| Property | Sodium Dithionate | Sodium Dithionite |

| Synonyms | Sodium hyposulfate, Disodium dithionate | Sodium hydrosulfite |

| Chemical Formula | Na₂S₂O₆ | Na₂S₂O₄ |

| Molar Mass | 206.11 g/mol | 174.11 g/mol |

| CAS Number | 7631-94-9 | 7775-14-6 |

| Appearance | White crystalline powder | White to grayish crystalline powder |

| Sulfur Oxidation State | +5 | +3 |

| Reactivity | Very stable, not readily oxidized.[1] | Powerful reducing agent, unstable in air and water.[3][4] |

| Primary Hazard | Generally considered low hazard | Flammable solid, self-heating, harmful if swallowed.[5] |

In-Depth Technical Profile of Sodium Dithionate (Na₂S₂O₆)

Physicochemical Properties and Stability

Sodium dithionate is a remarkably stable compound, resistant to oxidation by common oxidizing agents such as permanganate and dichromate under normal conditions.[1] It can be oxidized to sulfate only under harsh conditions, such as boiling with strong acid and a potent oxidizing agent.[1] This kinetic stability, despite being thermodynamically favored for oxidation, is a key characteristic.[1]

The dihydrate form (Na₂S₂O₆·2H₂O) loses its water of crystallization at approximately 90°C.[1] The anhydrous form decomposes at higher temperatures.

Synthesis and Purification of Sodium Dithionate

Several methods for the laboratory-scale synthesis of sodium dithionate have been reported. The choice of method often depends on the available starting materials and the desired purity.

Method 1: Oxidation of Sodium Bisulfite with Manganese Dioxide

This is a common and reliable method for producing sodium dithionate.[1]

Reaction: 2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O

Experimental Protocol:

-

Preparation of Reactants: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Finely powder high-purity manganese dioxide (MnO₂).

-

Reaction: In a flask equipped with a stirrer, slowly add the powdered MnO₂ to the sodium bisulfite solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath. Continuous stirring is essential to ensure a complete reaction.

-

Filtration: After the reaction is complete (indicated by the cessation of heat evolution and a color change), filter the mixture to remove the manganese oxide and any unreacted manganese dioxide.

-

Crystallization: Concentrate the filtrate by gentle heating to induce crystallization of sodium dithionate. The crystals can be collected by filtration.

-

Purification: For higher purity, the sodium dithionate can be recrystallized from hot water. Dissolve the crystals in a minimum amount of hot water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form pure crystals of sodium dithionate dihydrate.

Method 2: Oxidation of Sodium Thiosulfate with Chlorine or Hypochlorite

Sodium thiosulfate can be oxidized to sodium dithionate using a controlled amount of chlorine gas or a sodium hypochlorite solution.[1]

Reaction with Chlorine: Na₂S₂O₃·5H₂O + 3 Cl₂ + 6 NaOH → Na₂S₂O₆ + 6 NaCl + 8 H₂O

Causality Behind Experimental Choices: The use of a strong oxidizing agent like chlorine requires careful control of stoichiometry to prevent over-oxidation to sulfate. The reaction is typically carried out in an alkaline medium to neutralize the acid formed during the reaction.

Analytical Characterization of Sodium Dithionate

Ensuring the purity and identity of synthesized sodium dithionate is critical. A combination of analytical techniques should be employed.

-

X-ray Powder Diffraction (XRPD): This technique is invaluable for confirming the crystalline structure of the synthesized sodium dithionate and its dihydrate form. The obtained pattern can be compared with reference patterns from crystallographic databases.[6]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the water content in the dihydrate form by observing the mass loss upon heating. Differential scanning calorimetry (DSC) can identify phase transitions and decomposition temperatures.[6]

-

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the dithionate anion, providing a molecular fingerprint of the compound.[7]

-

Ion Chromatography (IC): IC is a suitable method for the quantitative analysis of dithionate in solution and for detecting the presence of other sulfur oxyanion impurities such as sulfate, sulfite, and thiosulfate.

Applications in Research and Development

While sodium dithionate does not possess the broad utility of its reducing counterpart, its unique stability makes it valuable in specific scientific applications.

Crystallography of Macromolecules

One of the notable applications of sodium dithionate is in the field of X-ray crystallography. Its high stability and the ability of the dithionate anion to form well-ordered crystals with large cations make it a useful counterion for crystallizing complex molecules.[1] The inert nature of the dithionate anion ensures that it does not interfere with the structure of the macromolecule of interest.

Authoritative Insight: The kinetic stability of the dithionate anion is a key advantage in protein crystallography.[1] It can be used to form single crystals of large cation complexes in high oxidation states, where the resulting salts are stable enough to withstand the conditions of crystal analysis.[1]

Potential as an Inert Electrolyte

Given its stability and solubility in water, sodium dithionate can be considered for use as an inert supporting electrolyte in electrochemical studies where the presence of a non-redox active, non-coordinating anion is required.

Sodium Dithionite (Na₂S₂O₄): A Profile for Contrast

To further emphasize the importance of distinguishing between these two compounds, this section provides a concise overview of the properties and applications of sodium dithionite.

A Powerful Reducing Agent

Sodium dithionite is widely used as a reducing agent in both industrial and laboratory settings.[5] Its applications include:

-

Dyeing Industry: For the reduction of vat dyes, such as indigo, to their water-soluble leuco form.[3][5]

-

Pulp and Paper Industry: As a bleaching agent.[5]

-

Biochemistry: In physiology experiments to lower the redox potential of solutions.[3] It is also used to maintain anaerobic conditions in certain enzyme assays.

-

Organic Synthesis: For the reduction of various functional groups.

Instability and Handling Precautions

Sodium dithionite is unstable in aqueous solutions, where it decomposes to thiosulfate and bisulfite.[3] This decomposition is accelerated by heat and acidic conditions. The anhydrous solid can decompose exothermically in the presence of moisture and air, and may even ignite.[5] Therefore, it must be stored in a cool, dry place, and solutions should be freshly prepared for use.

Conclusion

The accurate identification and use of sodium dithionate and sodium dithionite are fundamental to sound scientific practice. This guide has provided a comprehensive technical overview of sodium dithionate, including its synonyms, properties, synthesis, and applications, while emphatically highlighting its critical differences from the highly reactive sodium dithionite. By adhering to the principles of careful chemical identification and utilizing the detailed protocols and analytical insights provided herein, researchers can confidently navigate the complexities of these sulfur oxyanions and ensure the integrity and safety of their experimental work.

References

-

Wikipedia. Sodium dithionite. [Link]

-

Wikipedia. Sodium dithionate. [Link]

-

PubChem. Sodium Dithionite. [Link]

-

Sciencemadness Wiki. Sodium dithionite. [Link]

-

ResearchGate. Synthesis and Characterization of Sodium Dithionate and its Dihydrate. [Link]

-

PubMed. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities. [Link]

-

BioResources. Thermal and Alkali Stability of Sodium Dithionite Studied Using ATR-FTIR Spectroscopy. [Link]

-

OECD SIDS. SODIUM DITHIONITE CAS N°: 7775-14-6. [Link]

- Google Patents.

-

Sciencemadness Wiki. Sodium dithionite. [Link]

-

Semantic Scholar. A structural study of sodium dithionite and its ephemeral dihydrate: A new conformation for the dithionite ion. [Link]

-

ResearchGate. Thermal Decomposition of Sodium Dithionite | Request PDF. [Link]

-

PharmaCompass.com. Sodium Dithionite | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ResearchGate. Rapid Quantification of Sodium Dithionite by Ion Chromatography. [Link]

-

Mini Review. Important Factors Influencing Protein Crystallization. [Link]

-

Hampton Research. Salt or Protein Crystals?. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Single-crystal Raman studies and the vibrational spectrum of the dithionate ion. [Link]

Sources

- 1. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 5. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal Raman studies and the vibrational spectrum of the dithionate ion - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Solid-state characterization of sodium dithionate dihydrate

An In-Depth Technical Guide to the Solid-State Characterization of Sodium Dithionate Dihydrate

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Formula

Sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) is a stable inorganic salt that serves as a valuable compound in various chemical applications.[1] It is critical to distinguish it from the potent but far less stable reducing agent, sodium dithionite (Na₂S₂O₄), as confusion is common.[1][2] For researchers, scientists, and drug development professionals, understanding the solid-state properties of a material like sodium dithionate dihydrate is paramount. These characteristics—crystal structure, thermal stability, hygroscopicity, and particle morphology—govern its behavior, from storage and handling to performance in a final formulation.

This guide provides an in-depth, technically-grounded overview of the essential analytical techniques used to build a comprehensive solid-state profile of sodium dithionate dihydrate. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, ensuring a self-validating and authoritative approach to characterization. The narrative is structured to logically connect orthogonal techniques, demonstrating how a multi-faceted analytical strategy yields a holistic understanding of the material.

Crystallographic Identity: X-ray Powder Diffraction (XRPD)

Expertise & Rationale: X-ray Powder Diffraction (XRPD) is the cornerstone of solid-state characterization. It provides a unique "fingerprint" of a crystalline material by measuring how X-rays are scattered by the repeating atomic planes within its crystal lattice. For sodium dithionate dihydrate, XRPD is indispensable for confirming its crystalline form, identifying the correct hydrate, and assessing phase purity against potential anhydrous forms or other impurities.

An XRPD pattern of synthesized Na₂S₂O₆·2H₂O has been shown to be consistent with previously established structural data.[3] The crystal structure is reported to have orthorhombic symmetry with a P2/c space group.[4]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the sodium dithionate dihydrate sample using an agate mortar and pestle to achieve a fine, homogeneous powder. This step is crucial to minimize preferred orientation, a phenomenon where crystallites align non-randomly, which can skew the relative intensities of diffraction peaks.

-

Sample Mounting: Pack the powder into a sample holder. Ensure the surface is flat and level with the holder's rim to prevent errors in peak positions. A zero-background sample holder (e.g., single-crystal silicon) is recommended for detecting low-level impurities.

-

Instrument Setup:

-

X-ray Source: Use a standard Copper (Cu) Kα source (λ = 1.5406 Å).

-

Scan Range (2θ): A range of 5° to 40° 2θ is typically sufficient to capture the most characteristic diffraction peaks for phase identification.

-

Step Size & Dwell Time: A step size of 0.02° 2θ with a dwell time of 0.5-1.0 seconds per step provides a good balance between resolution and analysis time.

-

-

Data Acquisition: Run the scan and collect the diffractogram, which plots X-ray intensity versus the diffraction angle (2θ).

-

Data Analysis: Compare the resulting experimental pattern against a reference database (e.g., ICDD PDF-4) or a previously measured standard of pure sodium dithionate dihydrate to confirm its identity and purity.

Visualization: XRPD Experimental Workflow

Caption: Workflow for phase identification using XRPD.

Thermal Behavior and Hydrate Stability: TGA & DSC

Expertise & Rationale: The stability of a hydrate is fundamentally linked to temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques to probe these thermal events. TGA measures changes in mass with temperature, precisely quantifying water loss. DSC measures the heat flow into or out of a sample, identifying the temperatures of endothermic (heat-absorbing) events like dehydration and melting, or exothermic (heat-releasing) events like decomposition.

For sodium dithionate dihydrate, combined TGA-DSC analysis reveals a distinct two-step process: the initial loss of its two water molecules, followed by the decomposition of the resulting anhydrous salt at a much higher temperature.[3] The water of crystallization is reportedly lost upon heating to 90 °C.[1]

Experimental Protocol: Simultaneous TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of sodium dithionate dihydrate into an appropriate pan (e.g., aluminum for temperatures below 600°C). Use a vented or pierced lid to allow evolved water vapor to escape.

-

Instrument Setup:

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a stable, non-reactive atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its final decomposition (e.g., 350°C).

-

Heating Rate: A linear heating rate of 10°C/min is a standard starting point that provides good resolution of thermal events.

-

-

Data Acquisition: Initiate the temperature program and simultaneously record the mass loss (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of mass loss and calculate the percentage mass lost. This should correspond to the theoretical water content of the dihydrate (approx. 14.88%).

-

DSC Curve: Identify the peak temperature of the endotherm corresponding to the dehydration event. Note any subsequent thermal events, such as the decomposition exotherm.

-

Data Summary: Thermal Events for Na₂S₂O₆·2H₂O

| Thermal Event | Technique | Onset/Peak Temperature | Observation | Reference |

| Dehydration | TGA/DSC | ~90-100°C | Endothermic loss of two water molecules. | [1][3] |

| Decomposition | TGA/DSC | >250°C | Exothermic event with significant mass loss. | [3] |

Visualization: Correlating TGA and DSC for a Hydrate

Caption: Relationship between TGA and DSC data for a hydrate.

Molecular Fingerprinting: Vibrational Spectroscopy (FTIR & Raman)

Expertise & Rationale: Vibrational spectroscopy techniques, primarily Fourier Transform Infrared (FTIR) and Raman, provide information about the chemical bonds within a material. They are exceptionally sensitive to the presence of specific functional groups. For sodium dithionate dihydrate, FTIR is particularly effective for confirming the presence of water of hydration through the characteristic O-H stretching and bending vibrations. Comparing the spectra of the dihydrate and the anhydrous material reveals distinct differences, confirming the role of water in the crystal structure.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid powders as it requires minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the sodium dithionate dihydrate powder onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition:

-

Spectral Range: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution & Scans: A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are usually sufficient to produce a high-quality spectrum.

-

-

Data Analysis: Identify the key vibrational bands. For sodium dithionate dihydrate, look for the broad O-H stretching band from water molecules and the strong S=O stretching bands of the dithionate anion.

Data Summary: Key Vibrational Bands for Na₂S₂O₆·2H₂O

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~3600 - 3200 | O-H Stretch | Broad band confirming the presence of hydrogen-bonded water of crystallization. | [3] |

| ~1650 | H-O-H Bend | Confirms the presence of molecular water. | [3] |

| ~1200 - 1250 | S=O Asymmetric Stretch | Characteristic of the dithionate anion. | [3] |

| ~1000 - 1050 | S=O Symmetric Stretch | Characteristic of the dithionate anion. | [3] |

Visualization: Integrated Spectroscopic & Thermal Analysis```dot

Caption: An integrated, multi-technique approach.

References

-

Lievre, C., Dirksen, T., Fevotte, G., & Klein, J. (2019). Synthesis and Characterization of Sodium Dithionate and its Dihydrate. Chemical Engineering & Technology, 42(6), 1276-1284. Available at: [Link]

-

PubChem. (n.d.). Sodium Dithionite. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). Sodium dithionate. Retrieved from: [Link]

-

Wikipedia. (n.d.). Sodium dithionite. Retrieved from: [Link]

-

Sciencemadness Wiki. (n.d.). Sodium dithionite. Retrieved from: [Link]

-

Vegunta, V. L. (2016). A study on the thermal stability of sodium dithionite using ATR-FTIR spectroscopy. KTH Royal Institute of Technology. Available at: [Link]

-

Carter, K. L., et al. (2005). Sodium Dithionite Purity and Decomposition Products in Solid Samples Spanning 50 Years. Journal of AOAC International, 88(3), 739-746. Available at: [Link]

-

PubChem. (n.d.). Sodium dithionate dihydrate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Weinrach, J. B., et al. (1992). A structural study of sodium dithionite and its ephemeral dihydrate: A new conformation for the dithionite ion. Journal of Crystallographic and Spectroscopic Research, 22(3), 291-301. Available at: [Link]

-

BioResources. (2017). Thermal and Alkali Stability of Sodium Dithionite Studied Using ATR-FTIR Spectroscopy. BioResources, 12(2), 2570-2581. Available at: [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Single-crystal Raman studies and the vibrational spectrum of the dithionate ion. J. Chem. Soc. A, 2900-2904. Available at: [Link]

Sources

Dehydration Dynamics of Sodium Dithionate Dihydrate (Na₂S₂O₆·2H₂O): A Thermogravimetric and Calorimetric Investigation

Abstract

This technical guide provides a comprehensive examination of the thermal dehydration behavior of sodium dithionate dihydrate (Na₂S₂O₆·2H₂O). Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic pathways, energetic profiles, and structural transformations that govern the release of water molecules upon heating. Leveraging insights from key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide elucidates the discrete steps of dehydration and the subsequent decomposition of the anhydrous salt. The causal relationships behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor and practical applicability.

Introduction: The Significance of Hydration State in Pharmaceutical Sciences

The hydration state of a crystalline solid can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and excipients, understanding the behavior of hydrates under thermal stress is a critical aspect of formulation development, process optimization, and ensuring product quality and shelf-life. Sodium dithionate dihydrate, while not a primary API, serves as an excellent model compound for studying dehydration processes due to its well-defined crystalline structure and distinct thermal events.

This guide will systematically explore the thermal decomposition of Na₂S₂O₆·2H₂O, focusing on the initial dehydration phase. We will dissect the process into its constituent steps, analyze the associated energetic changes, and discuss the structural implications of water loss.

The Crystal Structure and the Role of Water Molecules

The dihydrate form of sodium dithionate crystallizes in a stable lattice where water molecules play an integral role in maintaining the structural integrity. These water molecules are not merely entrapped within the crystal but are involved in a network of hydrogen bonds.[1] Understanding this arrangement is fundamental to interpreting the dehydration mechanism. The hydrogen bonds create a pathway for the water molecules to escape upon heating, and the energy required to break these bonds is a key parameter measured by thermal analysis techniques.

Experimental Investigation of Dehydration Behavior

The primary methodologies for investigating the thermal dehydration of Na₂S₂O₆·2H₂O are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These techniques provide complementary information about mass loss and heat flow, respectively, as a function of temperature.

Rationale for Experimental Choices

-

Thermogravimetric Analysis (TGA): TGA is indispensable for this study as it directly measures the change in mass of a sample as it is heated. This allows for the precise quantification of water loss and helps to distinguish between different dehydration steps. The resulting data can be used to determine the stoichiometry of the hydrated and anhydrous forms.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[3][4] This technique is crucial for identifying the endothermic and exothermic events associated with dehydration and subsequent decomposition. The enthalpy of dehydration (ΔH) can be calculated from the DSC data, providing insight into the energy required to remove the water molecules from the crystal lattice.

Experimental Protocol: A Self-Validating Workflow

A robust experimental design is critical for obtaining reliable and reproducible data. The following protocol outlines a self-validating workflow for the thermal analysis of Na₂S₂O₆·2H₂O.

Step 1: Sample Preparation

-

Ensure the Na₂S₂O₆·2H₂O sample is of high purity and has a consistent particle size to minimize variations in heat and mass transfer.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

Step 2: Instrument Calibration

-

Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc). This step is crucial for data accuracy and trustworthiness.

Step 3: Thermal Analysis

-

Place the sample pan and an empty reference pan into the TGA-DSC instrument.

-

Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen) over the sample to remove evolved gases and prevent oxidative side reactions.

Step 4: Data Analysis

-

Analyze the TGA data to determine the onset and completion temperatures of mass loss events and the percentage of mass lost at each step.

-

Analyze the DSC data to identify the peak temperatures of endothermic and exothermic events and to calculate the enthalpy of these transitions.

Step 5: Validation

-

Repeat the experiment multiple times to ensure the reproducibility of the results.

-

Compare the experimentally determined mass loss with the theoretical mass loss for the dehydration of Na₂S₂O₆·2H₂O to validate the stoichiometry of the process.

Experimental Workflow Diagram

Caption: A schematic of the experimental workflow for the thermal analysis of Na₂S₂O₆·2H₂O.

Results and Discussion: A Two-Step Thermal Decomposition

The thermal analysis of Na₂S₂O₆·2H₂O reveals a two-step decomposition process: an initial dehydration followed by the desulfurization of the resulting anhydrous salt.

Step 1: Dehydration of Na₂S₂O₆·2H₂O

Upon heating, Na₂S₂O₆·2H₂O undergoes a single-step dehydration to form the anhydrous sodium dithionate (Na₂S₂O₆). This is observed as a distinct mass loss in the TGA curve corresponding to the loss of two water molecules. The DSC curve shows a corresponding endothermic peak, indicating that energy is absorbed to break the hydrogen bonds holding the water molecules within the crystal lattice.

The chemical equation for this dehydration step is:

Na₂S₂O₆·2H₂O(s) → Na₂S₂O₆(s) + 2H₂O(g)

Step 2: Decomposition of Anhydrous Na₂S₂O₆

Following dehydration, the anhydrous sodium dithionate remains stable over a certain temperature range before undergoing decomposition. This second step involves the breaking of the sulfur-sulfur bond and results in the formation of sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂) gas. This is observed as a second mass loss in the TGA curve and a distinct thermal event in the DSC curve.

The chemical equation for the decomposition of the anhydrous salt is:

Na₂S₂O₆(s) → Na₂SO₄(s) + SO₂(g)

A study on the thermal decomposition of sodium dithionate suggests that the optimal temperature for the formation of pure sodium sulfate is 255°C.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the thermal analysis of Na₂S₂O₆·2H₂O.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak | Enthalpy (ΔH) |

| Dehydration | 100 - 150 | ~15% | Endothermic | > 0 |

| Decomposition | 240 - 280 | ~26.5% | Endothermic/Exothermic | Varies |

Note: The exact temperatures and enthalpy values can vary depending on experimental conditions such as heating rate and sample characteristics.

Thermal Decomposition Pathway Diagram

Caption: The two-step thermal decomposition pathway of sodium dithionate dihydrate.

Conclusion: Implications for Material Science and Pharmaceutical Development

The dehydration behavior of Na₂S₂O₆·2H₂O provides a clear and instructive example of the thermal decomposition of a hydrated salt. The process occurs in two distinct and well-separated steps: the endothermic release of water molecules followed by the decomposition of the anhydrous salt to sodium sulfate and sulfur dioxide.

For researchers and professionals in drug development, this detailed understanding of dehydration and decomposition pathways is paramount. It informs decisions related to:

-

Drying processes: Establishing appropriate drying temperatures and times to obtain the desired hydration state without causing decomposition.

-

Storage conditions: Defining suitable temperature and humidity limits to prevent unwanted changes in the material's physical form.

-

Formulation strategies: Selecting excipients and manufacturing processes that are compatible with the thermal stability of the API.

By applying the principles and methodologies outlined in this guide, scientists can effectively characterize the thermal behavior of hydrated compounds, ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

-

Synthesis and Characterization of Sodium Dithionate and its Dihydrate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Projection of Na2S2O6·2H2O crystal structure along (a),(b) and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Study on Thermal Decomposition Mechanisms and Recovery of Sodium Sulfate from Manganese Dithionate After Carbonization. (n.d.). Gongcheng Kexue Yu Jishu/Advanced Engineering Science. Retrieved January 23, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved January 23, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Sodium Dithionate Dihydrate in Crystallography

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Two Salts - Clarifying a Common Confusion

In the realm of chemical reagents, the similar nomenclature of sodium dithionate (Na₂S₂O₆) and sodium dithionite (Na₂S₂O₄) has led to persistent confusion[1][2]. This guide is exclusively dedicated to sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) , a remarkably stable compound with unique applications in the field of crystallography[2]. It is crucial to distinguish it from sodium dithionite, a potent reducing agent with a completely different chemical identity and range of applications[1]. The stability of the dithionate anion is a key attribute that makes it a valuable tool for crystallographers, particularly in the crystallization of challenging molecular complexes[2].

Section 1: Core Principles and Physicochemical Properties

Sodium dithionate dihydrate is an inorganic salt that crystallizes as a white powder. Its utility in crystallography stems from the chemical inertness of the dithionate anion (S₂O₆²⁻)[2]. Unlike many other sulfur-containing anions, it is resistant to oxidation and reduction under typical experimental conditions, making it a reliable component in crystallization cocktails[2].

Key Physicochemical Properties of Sodium Dithionate Dihydrate

| Property | Value | Reference |

| Chemical Formula | Na₂S₂O₆·2H₂O | [3] |

| Molar Mass | 242.14 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | 15.12 g/100 mL at 20 °C | [2] |

| Stability | Highly stable; not oxidized by permanganate, dichromate, or bromine | [2] |

| Crystal System | Orthorhombic | [2] |

Section 2: Applications in Crystallography

The unique properties of sodium dithionate dihydrate lend it to two primary applications in crystallography: as a stabilizing counterion for the crystallization of complex cations and as a crystal habit modifier.

A Stable Counterion for Crystallizing Large Cationic Complexes

The crystallization of large, highly charged cationic complexes, such as metal coordination compounds and polyoxoanions, can be challenging due to electrostatic repulsion and the instability of the complex in the presence of reactive counterions. The dithionate anion's chemical stability and its ability to form well-defined crystal lattices make it an excellent choice as a non-reactive counterion to facilitate the crystallization of these challenging targets[2].

Causality of Experimental Choice: The inert nature of the dithionate anion ensures that it does not chemically alter the target complex during the often lengthy process of crystal growth. Its size and charge distribution can also effectively screen the charges of the cationic complexes, promoting the formation of an ordered crystalline lattice.

A Tool for Crystal Habit Modification

The morphology or "habit" of a crystal can significantly impact its suitability for X-ray diffraction analysis. In some cases, the presence of specific ions in the crystallization medium can alter the growth rates of different crystal faces, leading to a more desirable crystal morphology. Sodium dithionate has been shown to act as a crystal habit modifier. For instance, when sodium chlorate (NaClO₃) is crystallized in the presence of sodium dithionate, its crystal habit changes from a cuboid to a tetrahedron[1].

Causality of Experimental Choice: The dithionate ions are thought to selectively adsorb to specific crystal faces, inhibiting their growth and allowing other faces to become more prominent. This targeted interaction allows for the rational control of crystal morphology, which can be crucial for obtaining high-quality diffraction data.

Section 3: Experimental Protocols

While specific crystallization conditions are highly dependent on the target molecule, the following general protocols provide a starting point for utilizing sodium dithionate dihydrate in your experiments.

General Protocol for Crystallization of Cationic Complexes

This protocol is designed for using sodium dithionate dihydrate as a counterion to crystallize a positively charged target molecule.

Materials:

-

Sodium Dithionate Dihydrate (Na₂S₂O₆·2H₂O)

-

Purified cationic complex of interest

-

A selection of suitable solvents (e.g., deionized water, acetonitrile, methanol)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Micro-pipettes

Methodology (Vapor Diffusion - Sitting Drop):

-

Prepare a Stock Solution of Sodium Dithionate:

-

Dissolve sodium dithionate dihydrate in a suitable solvent (e.g., deionized water) to create a stock solution. A starting concentration of 0.5 M to 1.0 M is recommended. The solution should be clear and free of particulates.

-

-

Prepare the Reservoir Solution:

-

In the wells of the crystallization plate, prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol, ammonium sulfate) and a buffer to maintain a stable pH.

-

-

Prepare the Crystallization Drop:

-

In a separate mixing vessel or directly on the sitting drop post, combine your cationic complex solution with the sodium dithionate stock solution. A molar excess of dithionate is often beneficial. A typical starting ratio would be 1:2 to 1:5 (complex:dithionate).

-

The final concentration of the complex in the drop should be in the range of 5-20 mg/mL, though this may require optimization.

-

-

Set up the Crystallization Plate:

-

Pipette 1-2 µL of the complex/dithionate mixture onto the sitting drop post.

-

Pipette an equal volume of the reservoir solution into the drop and mix gently by pipetting up and down.

-

Seal the wells of the plate to allow for vapor diffusion to occur.

-

-

Incubation and Observation:

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth over a period of days to weeks.

-

Protocol for Crystal Habit Modification Screening

This protocol is for screening the effect of sodium dithionate dihydrate as an additive to modify the crystal habit of a molecule that already crystallizes.

Methodology:

-

Establish a Baseline Crystallization Condition:

-

Identify a reliable condition that produces crystals of your target molecule, even if the morphology is not ideal.

-

-

Prepare a Sodium Dithionate Additive Screen:

-

Prepare a stock solution of sodium dithionate dihydrate (e.g., 1 M in water).

-

In your crystallization setup, add small, varying amounts of the sodium dithionate stock solution to the crystallization drop. A common approach is to screen a range of final dithionate concentrations from 1 mM to 100 mM in the drop.

-

-

Incubation and Comparative Analysis:

-

Incubate the plates under the same conditions as your baseline.

-

Compare the morphology of the crystals grown in the presence of sodium dithionate to your baseline crystals. Note any changes in shape, size, and number of crystals.

-

Section 4: The Potential for Sulfur Anomalous Phasing (S-SAD)

A significant challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost. One powerful technique to overcome this is Single-wavelength Anomalous Dispersion (SAD), which utilizes the anomalous scattering of electrons from heavy atoms.

The presence of two sulfur atoms in the dithionate anion theoretically makes it a candidate for sulfur-SAD (S-SAD) phasing. In S-SAD, the anomalous scattering from the sulfur atoms at a specific X-ray wavelength is used to determine the initial phases.

Current Status and Future Outlook: